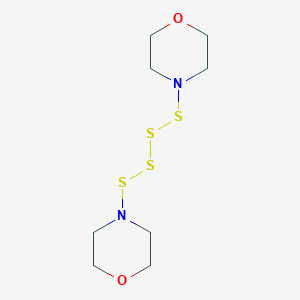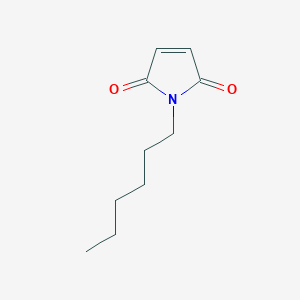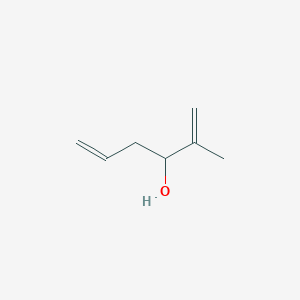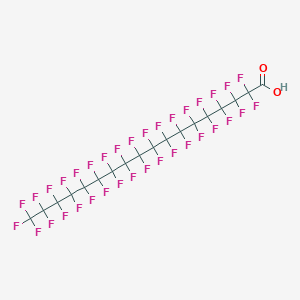
Perfluorooctadecanoic acid
Descripción general
Descripción
Perfluorooctadecanoic acid, also known as PFODA, is a perfluorinated carboxylic acid . It is used as a building block to synthesize perfluoroalkyl-substituted compounds, polymers, and polymeric materials . It is also used in several industrial applications, including carpeting, upholstery, apparel, floor wax, textiles, fire fighting foam, and sealants .
Synthesis Analysis
Perfluorooctadecanoic acid has two main synthesis routes: electrochemical fluorination (ECF) and telomerization .Molecular Structure Analysis
The molecular formula of Perfluorooctadecanoic acid is C18HF35O2. It has an average mass of 914.143 Da and a monoisotopic mass of 913.941772 Da .Chemical Reactions Analysis
Perfluorooctadecanoic acid is used as a surfactant in the emulsion polymerization of fluoropolymers .Physical And Chemical Properties Analysis
Perfluorooctadecanoic acid has a melting point of 162-164°C and a boiling point of 235°C at 100mm. It has a density of 1.786±0.06 g/cm3. It is insoluble in water and soluble in DMSO when heated .Aplicaciones Científicas De Investigación
Environmental Science: Adsorption and Electrochemical Oxidation
Perfluorooctadecanoic acid is studied for its adsorption capabilities and potential for degradation through electrochemical oxidation. This process is particularly relevant for addressing environmental contamination by per- and polyfluoroalkyl substances (PFAS), which are known for their persistence and bioaccumulative properties .
Medical Research: Pulmonary Lung Surfactant Mixtures
In medical research, Perfluorooctadecanoic acid is explored for its effects on pulmonary lung surfactant mixtures. It’s being investigated for its potential use in pulmonary surfactant replacement therapy, which could be significant for treating respiratory distress syndromes .
Industrial Processes: Wastewater Treatment
The compound’s role in industrial processes includes its presence in wastewater from various manufacturing activities. Understanding its behavior and developing effective treatment methods are crucial for reducing environmental and health risks associated with PFAS .
Consumer Products: Water-Repellent Materials
Perfluorooctadecanoic acid has applications in the production of consumer products, particularly those requiring water-repellent properties. Its use in textiles, carpets, and other materials is of interest due to its resistance to water and oil .
Analytical Chemistry: Method Development
In analytical chemistry, Perfluorooctadecanoic acid is part of the development of methods for detecting PFAS in various matrices. Its analysis is vital for monitoring its presence in the environment and assessing potential risks .
Material Science: Polymer Production
The compound is also significant in material science, particularly in the production of polymers. Its unique properties contribute to the development of materials with specific characteristics, such as high thermal and chemical stability .
Safety and Hazards
Perfluorooctadecanoic acid is considered hazardous. It is toxic if swallowed, absorbed through the skin, or inhaled. It can cause damage to organs and is a known carcinogen. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
Perfluorooctadecanoic acid (PFODA) primarily targets the human thyroid hormone T3 receptor and protein tyrosine phosphatase SHP-2 . The thyroid hormone receptor plays a crucial role in regulating metabolic processes, while SHP-2 is involved in several cell signaling pathways.
Mode of Action
PFODA interacts with its targets in a unique way. It binds to the thyroid hormone receptor with a relative binding potency in the range of 0.0003–0.05 compared with triiodothyronine (T3) . This binding interaction disrupts the normal activity of thyroid hormone receptor pathways . PFODA also inhibits the activity of SHP-2, both in vitro and in HepG2 cells .
Biochemical Pathways
PFODA affects several biochemical pathways. It disrupts thyroid functions through thyroid hormone receptor-mediated pathways . It also influences the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . Furthermore, it activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Pharmacokinetics
It’s known that pfoda, like other perfluoroalkyl acids, is resistant to environmental and metabolic degradation, resulting in global contamination in the environment, wildlife, and human populations . This resistance leads to a possibility of long-term exposure in humans .
Result of Action
The molecular and cellular effects of PFODA’s action are significant. It disrupts the normal activity of thyroid hormone receptor pathways, leading to potential thyroid dysfunction . It also inhibits SHP-2 activity, which can affect various cell signaling pathways . Moreover, PFODA can influence the contents and activity of several biomolecules, including GSH, MDA, SOD, CAT, and GPx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFODA. For instance, PFODA can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFODA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFODA-containing products is another main route of exposure .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDOGSKTICNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F35COOH, C18HF35O2 | |
| Record name | Perfluoro-n-octadecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066071 | |
| Record name | Perfluorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctadecanoic acid | |
CAS RN |
16517-11-6 | |
| Record name | Perfluorooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorostearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl iodide, [14C]](/img/structure/B100923.png)
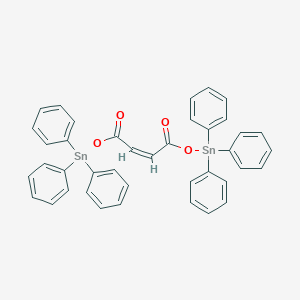

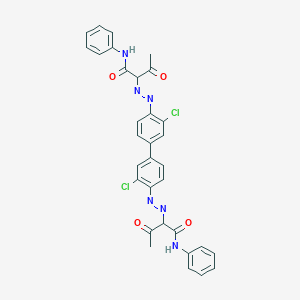
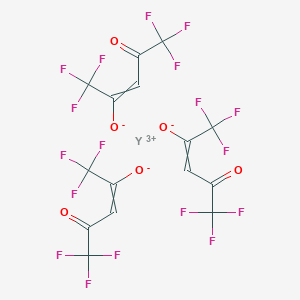
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
